molecular formula C6H7BrN2O B13931919 2-Bromo-5-cyclobutyl-1,3,4-oxadiazole

2-Bromo-5-cyclobutyl-1,3,4-oxadiazole

Cat. No.: B13931919
M. Wt: 203.04 g/mol
InChI Key: GENKVTIRFYRBEO-UHFFFAOYSA-N
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Description

2-Bromo-5-cyclobutyl-1,3,4-oxadiazole is a heterocyclic compound that features a five-membered ring containing one oxygen and two nitrogen atoms. This compound is part of the oxadiazole family, which is known for its diverse applications in medicinal chemistry, materials science, and industrial chemistry. The presence of a bromine atom and a cyclobutyl group in its structure makes it a unique and valuable compound for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-cyclobutyl-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of acyl hydrazides with brominated nitroalkanes under mild conditions. This method avoids the formation of diacyl hydrazide intermediates and directly yields the desired oxadiazole . Another approach involves the use of carbonyl diimidazoles (CDI) in toluene to react with amidoximes, leading to the formation of 1,3,4-oxadiazole derivatives .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-cyclobutyl-1,3,4-oxadiazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.

    Cyclization Reactions: The oxadiazole ring can be further functionalized through cyclization reactions with other reagents.

Common Reagents and Conditions

    Nucleophiles: For substitution reactions, common nucleophiles include amines, thiols, and alkoxides.

    Oxidizing Agents: Oxidation reactions may involve agents such as hydrogen peroxide or potassium permanganate.

    Reducing Agents: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with an amine can yield an amino-oxadiazole derivative, while oxidation may lead to the formation of oxadiazole N-oxides.

Mechanism of Action

The mechanism of action of 2-Bromo-5-cyclobutyl-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, the compound may act as a bioisosteric hydrogen bond acceptor, mimicking the behavior of carbonyl compounds such as ketones and amides . This interaction can modulate the physicochemical and pharmacokinetic profiles of small molecules, enhancing their therapeutic potential. Additionally, the compound’s ability to form hydrogen bonds with receptor sites can influence its biological activity .

Comparison with Similar Compounds

2-Bromo-5-cyclobutyl-1,3,4-oxadiazole can be compared with other oxadiazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom and the cyclobutyl group enhances its reactivity and potential for diverse applications.

Properties

Molecular Formula

C6H7BrN2O

Molecular Weight

203.04 g/mol

IUPAC Name

2-bromo-5-cyclobutyl-1,3,4-oxadiazole

InChI

InChI=1S/C6H7BrN2O/c7-6-9-8-5(10-6)4-2-1-3-4/h4H,1-3H2

InChI Key

GENKVTIRFYRBEO-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C2=NN=C(O2)Br

Origin of Product

United States

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